1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene can be achieved through a multi-step process involving halogenation and substitution reactions. One common method involves the bromination of 2,4-difluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 1,3-diamino-2,4-difluoro-5-(trifluoromethoxy)benzene can be formed.
Coupling Products: Biaryl compounds with various functional groups can be synthesized.
Scientific Research Applications
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their bioactive properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, fluorine, and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the trifluoromethoxy group.
1,4-Dibromo-2,5-difluorobenzene: Contains similar halogen substituents but differs in the position of the substituents on the benzene ring.
Uniqueness
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other halogenated benzenes .
Properties
IUPAC Name |
1,3-dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOMWCIDJXDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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